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Compound of Interest

5-Chloro-1H-indole-3-carboxylic
Compound Name: d
aci

Cat. No.: B080627

An In-Depth Technical Guide to 5-Chloro-1H-indole-3-carboxylic acid: Synthesis,
Characterization, and Application as a Core Scaffold in Drug Discovery

This guide provides an in-depth technical review of 5-Chloro-1H-indole-3-carboxylic acid, a
pivotal heterocyclic building block in medicinal chemistry. We will explore its synthesis from
common starting materials, delve into its structural and spectroscopic properties, and illuminate
its role as a foundational scaffold for developing potent kinase inhibitors, particularly those
targeting the Epidermal Growth Factor Receptor (EGFR). This document is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
intermediate in their discovery programs.

Physicochemical and Structural Properties

5-Chloro-1H-indole-3-carboxylic acid is a stable, crystalline solid at room temperature. The
presence of the chlorine atom at the 5-position significantly influences the electronic properties
of the indole ring, which can be leveraged to modulate the binding affinity and pharmacokinetic
properties of its derivatives.

Table 1: Physicochemical Properties of 5-Chloro-1H-indole-3-carboxylic acid
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Property Value Source
Molecular Formula CoHeCINO2 [1]
Molecular Weight 195.60 g/mol [1]

5-chloro-1H-indole-3-
IUPAC Name ] ] [1]
carboxylic acid

CAS Number 10406-05-0
C1=CC2=C(C=C1CI)C(=CN2)

SMILES [1]
C(=0)0O

Melting Point 209 °C

pKa (Predicted) 413 +0.10

LogP (Predicted) 2.6 [1]

The crystal structure of the compound has been resolved, revealing a nearly planar indole ring
system.[2][3] In the solid state, molecules form inversion dimers through strong O—H-:-O
hydrogen bonds between the carboxylic acid moieties. These dimers are further linked into
sheets by N—H-:-O hydrogen bonds, creating a stable, hydrogen-bonded network.[2] This
structural arrangement is crucial for understanding its solubility, stability, and intermolecular
interactions.

Synthesis and Mechanism

The synthesis of 5-Chloro-1H-indole-3-carboxylic acid is most efficiently achieved via a two-
step process starting from the commercially available 5-chloroindole. The strategy involves an
initial C-3 formylation followed by oxidation of the resulting aldehyde. This pathway is robust,
scalable, and utilizes well-understood chemical transformations.
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Figure 1: Two-step synthesis of 5-Chloro-1H-indole-3-carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of 5-Chloroindole

Causality: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich
heterocycles like indoles. The indole nucleus is highly activated towards electrophilic
substitution, particularly at the C-3 position, due to the lone pair of electrons on the nitrogen
atom. The Vilsmeier reagent, a chloroiminium cation generated in situ from phosphorus
oxychloride (POCIs) and dimethylformamide (DMF), is a mild electrophile that reacts selectively
at this C-3 position without disrupting the aromaticity of the benzene ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carbaldehyde[4]

o Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping
funnel, and a calcium chloride drying tube, cool 20 mL of anhydrous DMF to 0 °C in an ice-
salt bath.

e Vilsmeier Reagent Formation: Add 4.6 mL (49 mmol) of phosphorus oxychloride (POCIs)
dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature
below 10 °C. The formation of the pale yellow Vilsmeier reagent will be observed.

 Indole Addition: Dissolve 5.0 g (33 mmol) of 5-chloroindole in 5 mL of anhydrous DMF. Add
this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does
not exceed 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Heat the reaction mixture to 40 °C and stir for 45-60 minutes. The
reaction progress can be monitored by TLC.

o Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 100 g of
crushed ice. A precipitate will form.

o Hydrolysis & Neutralization: Add a solution of 5.9 g of sodium hydroxide in 20 mL of water to
hydrolyze the intermediate and neutralize the acid. Stir until the mixture is basic.

« |solation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake
thoroughly with water.
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 Purification: Recrystallize the crude product from methanol to yield 5-chloro-1H-indole-3-
carbaldehyde as a white to pale yellow solid (Typical yield: ~60-70%).

Step 2: Jones Oxidation of 5-Chloro-1H-indole-3-
carbaldehyde

Causality: The Jones oxidation is a reliable and powerful method for converting aldehydes to
carboxylic acids.[5][6][7] The Jones reagent, prepared from chromium trioxide (CrOs) and
sulfuric acid in acetone, generates chromic acid, a potent oxidant. The aldehyde is first
hydrated in the aqueous acetone medium to form a geminal diol, which is then readily oxidized
by the chromic acid to the carboxylic acid. The reaction is typically fast and proceeds to
completion, with the color change of the chromium species (from orange Cr(VI) to green Cr(lll))
providing a convenient visual indicator of reaction progress.[8] While potent, the acidic
conditions and controlled temperature (0 °C) minimize side reactions on the indole ring.

Experimental Protocol: Synthesis of 5-Chloro-1H-indole-3-carboxylic acid

Dissolution: In a 250 mL flask, dissolve 3.0 g (16.7 mmol) of 5-chloro-1H-indole-3-
carbaldehyde in 100 mL of acetone. Cool the solution to 0 °C in an ice bath.

» Jones Reagent Addition: Prepare the Jones reagent by carefully dissolving 2.7 g (27 mmol)
of CrOs in 7.8 mL of water, then slowly adding 2.3 mL of concentrated H2SOa4. Cool this
reagent to O °C.

o Oxidation: Add the Jones reagent dropwise to the stirred acetone solution of the aldehyde.
Maintain the temperature at 0 °C. The solution will turn from orange/red to a murky
green/blue, indicating the oxidation is proceeding. Continue addition until a faint orange color
persists, indicating a slight excess of the oxidant.

e Quenching: After stirring for 2 hours at 0 °C, quench the excess oxidant by adding isopropy!
alcohol dropwise until the solution becomes uniformly green.

¢ Isolation: Remove the acetone under reduced pressure. The remaining aqueous slurry will
contain the product and chromium salts. Add 100 mL of water and extract the mixture with
ethyl acetate (3 x 75 mL).
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 Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic
layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate under reduced
pressure. The crude solid can be purified by recrystallization from an ethanol/water mixture
to afford pure 5-Chloro-1H-indole-3-carboxylic acid.

Application in Drug Discovery: A Scaffold for Potent
EGFR Inhibitors

The 5-chloro-1H-indole-3-carboxylic acid scaffold is not typically pharmacologically active on
its own. Its true value lies in its role as a versatile synthetic intermediate for the construction of
more complex, biologically active molecules.[9] A prominent application is in the development
of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is
a key driver in multiple cancers, including non-small cell lung cancer (NSCLC).[10]

Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell
proliferation and survival. While first-generation inhibitors are effective against some mutations,
the emergence of resistance mutations like T790M necessitates the development of new
agents. Derivatives of 5-chloro-1H-indole-3-carboxylic acid have been shown to be highly
effective dual inhibitors of both wild-type (WT) and mutant EGFR.[9]
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Figure 2: Simplified EGFR signaling pathway and the site of action for indole-based inhibitors.
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By functionalizing the carboxylic acid group to form amides and further modifying the indole
scaffold, researchers have developed compounds with potent, low-nanomolar activity against
clinically relevant EGFR mutants.

Table 2: In Vitro Inhibitory Activity of 5-Chloro-indole-based EGFR Inhibitors[9]

R Group EGFRT790M ICso
Compound ID . EGFRWT ICso (nM)
Modification (nM)
-amide-(CHz)2-(p-F-
5f (CH)=-(p 85+7 95+2
Ph)
-amide-(CHz2)z-(p-Cl-
5g 68+ 6 11.9+3
Ph)
Osimertinib Reference Drug >1000 82
Erlotinib Reference Drug 809 >2000

Data synthesized from Mohamed, F.A.M., et al. (2023).[9]

The data clearly demonstrate that derivatives built upon the 5-chloro-indole core (compounds
5f and 5g) exhibit potent inhibitory activity against the resistant EGFRT790M mutant,
comparable to the approved drug Osimertinib, while maintaining activity against the wild-type
enzyme.[9] This highlights the strategic importance of the 5-chloro-indole-3-carboxylic acid
scaffold in designing next-generation anticancer agents.

Analytical Characterization

Unambiguous structural confirmation of 5-Chloro-1H-indole-3-carboxylic acid requires
standard analytical techniques, primarily NMR spectroscopy, supplemented by mass
spectrometry and IR spectroscopy.

Protocol: NMR Sample Preparation and Data Acquisition

o Sample Preparation: Accurately weigh approximately 10-15 mg of the dried, purified
compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of
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DMSO-ds is recommended due to its excellent solvating power for this class of compounds
and its ability to allow observation of exchangeable protons (N-H and COOH).

e 1H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field
spectrometer. A standard single-pulse experiment is sufficient. Key parameters include a
spectral width of ~16 ppm, a relaxation delay of 2 seconds, and acquisition of at least 16
scans for good signal-to-noise.

e 13C NMR Acquisition: Using the same sample, acquire a proton-decoupled carbon NMR
spectrum. A standard zgpg30 pulse program with a spectral width of ~240 ppm is
appropriate. A longer acquisition time (several hours) may be necessary to achieve an
adequate signal-to-noise ratio for quaternary carbons.

Predicted Spectroscopic Data (in DMSO-de)

Based on the structure and data from closely related analogues, the following spectral
characteristics are anticipated.[11][12]

Table 3: Predicted tH and 3C NMR Chemical Shifts
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1H Chemical Shift 13C Chemical Shift

Position Notes
(3, ppm) (3, ppm)
Exchangeable proton,
N-H ~12.1 (broad s, 1H) )
broad signal.
Exchangeable proton,
COOH ~12.0 (broad s, 1H) ~165.0
very broad.
Singlet, adjacent to
C2-H ~8.15 (s, 1H) ~130.0 two quaternary
carbons.
Shielded carbon, site
C3 - ~108.0 )
of carboxylation.
C3a - ~127.5 Bridgehead carbon.
~7.90 (d, J=8.8 Hz, Doublet, coupled to
C4-H ~122.0
1H) C6-H (meta).
Carbon bearing
C5 - ~125.0

chlorine atom.

~7.20 (dd, J=8.8, 2.0

C6-H ~120.0 Doublet of doublets.

Hz, 1H)

~7.70 (d, J=2.0 Hz, Doublet, small
C7-H ~114.0 ]

1H) coupling to C6-H.
C7a - ~135.0 Bridgehead carbon.

e Mass Spectrometry (ESI-): Expected [M-H]~ at m/z 194.01.

¢ IR Spectroscopy (KBr pellet, cm~1): Broad O-H stretch (~2500-3300), N-H stretch (~3300-
3400), C=0 stretch (~1680), aromatic C=C stretches (~1400-1600).

Conclusion

5-Chloro-1H-indole-3-carboxylic acid is a high-value chemical intermediate whose robust
synthesis and versatile reactivity make it a cornerstone for modern medicinal chemistry
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programs. Its utility as a core scaffold for potent EGFR inhibitors demonstrates its significance
in the ongoing search for effective cancer therapeutics. The detailed synthetic and analytical
protocols provided in this guide offer a validated framework for researchers to produce,
characterize, and utilize this compound in their drug discovery and development pipelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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